4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Key structural features include:
Properties
IUPAC Name |
4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-6-10(19)7-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-4-11(20)8-12/h3-8,14H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIBRXYRIIWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tricyclic core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 4-Bromo-10-(4-Chlorophenyl) Analog (ChemDiv C269-0524)
- Structural Difference : The chlorine substituent on the phenyl ring is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
- Reduced steric hindrance compared to the meta isomer may enhance binding to flat enzymatic pockets (e.g., kinases or proteases) .
b) 10-(2,5-Difluorophenyl) Analog
- Structural Difference : The phenyl group is substituted with 2,5-difluoro instead of 3-chloro.
- Impact :
Core Modifications in Related Tricyclic Systems
a) 3,7-Dithia-5-Azatetracyclo Derivatives
- Structural Difference : Replacement of oxygen (8-oxa) with sulfur (3,7-dithia) and altered ring connectivity.
- Reduced metabolic stability due to sulfur’s susceptibility to oxidation .
b) Methylofuran and MFR-a Cofactors
- Structural Difference : Simplified furan-based systems lacking the diazatricyclo core.
- Impact: Lower molecular weight improves bioavailability but reduces target specificity. Limited π-stacking capacity compared to the tricyclic scaffold .
Data Table: Key Properties of Comparable Compounds
*Calculated using fragment-based methods. †Estimated from structural analogs due to lack of experimental data.
Research Findings and Implications
- Substituent Position Matters : The meta -chlorophenyl group in the target compound induces asymmetric electronic effects, favoring interactions with allosteric enzyme sites over orthosteric pockets .
- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic environments, while fluorine’s electronegativity improves solubility but reduces binding affinity in lipid-rich domains .
- Structural Rigidity : The tricyclic core’s rigidity correlates with higher melting points (>200°C) compared to simpler furan derivatives (<150°C) .
Biological Activity
4-Bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex heterocyclic compound with notable structural characteristics that suggest potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₆BrClN₂O₃ and a molecular weight of approximately 360.86 g/mol. Its unique structure includes:
- Bromine and Chlorine Substituents: These halogens may enhance biological activity through various mechanisms.
- Methoxy Group: Known to influence pharmacological properties.
- Tricyclic Core: Provides structural stability and potential interaction sites with biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa exhibit various biological activities, including:
-
Anticancer Activity:
- Several studies have demonstrated the potential of related compounds in inhibiting cancer cell proliferation. For instance, derivatives with similar structures showed significant antiproliferative effects against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- Radical Scavenging Activity:
-
Mechanisms of Action:
- The compound is believed to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways, which may lead to apoptosis in cancer cells.
Case Studies
A few relevant case studies highlight the biological activity of structurally similar compounds:
Synthesis and Chemical Reactivity
The synthesis of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa involves several steps:
- Formation of the Core Structure: Typically achieved through cyclization reactions involving hydrazine and carbonyl compounds.
- Substituent Introduction: Bromination and methoxylation are performed using reagents like N-bromosuccinimide (NBS) under controlled conditions.
The compound's reactivity allows it to undergo various transformations, including oxidation and reduction reactions, which can lead to the formation of bioactive derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
